molecular formula C12H18ClNO4 B1663539 Methyldopate Hydrochloride CAS No. 2508-79-4

Methyldopate Hydrochloride

Cat. No.: B1663539
CAS No.: 2508-79-4
M. Wt: 275.73 g/mol
InChI Key: QSRVZCCJDKYRRF-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Data Table: Key Molecular and Physical Properties of this compound

Property Value Source
Molecular Formula C12H18ClNO4
Molecular Weight (Average) 275.73 g/mol
Monoisotopic Mass 275.09 g/mol
IUPAC Name ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride
SMILES Cl.CCOC(=O)C@@(N)CC1=CC(O)=C(O)C=C1
Stereochemistry (2S) configuration (L-isomer)
Water Solubility 1.18 mg/mL
pKa (Strongest Acidic) 9.29
pKa (Strongest Basic) 7.22
Appearance White to off-white crystalline solid
Melting Point Approx. 150–200 °C (estimated)

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVZCCJDKYRRF-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045370
Record name Methyldopate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2508-79-4
Record name Methyldopate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2508-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyldopate hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldopate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyldopa ethyl hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLDOPATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX435DN5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification of Anhydrous Methyldopa

The foundational method involves a two-step process starting from methyldopa:

  • Dehydration of Methyldopa : Commercial methyldopa is dried to constant weight under dark conditions to yield anhydrous methyldopa, achieving a 10–13% weight reduction.
  • Esterification with Hydrogen Chloride : Anhydrous methyldopa is refluxed in ethanol saturated with dry hydrogen chloride gas. Post-reaction, the mixture is distilled under reduced pressure, and the residue is neutralized with sodium carbonate. Ethyl acetate extraction and recrystallization yield methyldopate hydrochloride with a 70–75% efficiency.

Reaction Mechanism :
$$
\text{Methyldopa} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{HCl (gas)}} \text{this compound} + \text{H}_2\text{O}
$$
This route prioritizes simplicity but requires stringent anhydrous conditions to prevent hydrolysis.

Novel Synthetic Approaches

Condensation-Reduction-Deprotection Pathway

A 2016 patent (CN105693541A) introduced a four-step method starting from veratraldehyde and 2-acetylamino methyl propionate:

  • Condensation : Veratraldehyde reacts with 2-acetylamino methyl propionate in dichloromethane under alkaline conditions.
  • Reduction : Sodium borohydride reduces intermediates after treatment with p-toluenesulfonyl chloride.
  • Deprotection : Hydrobromic acid (47%) cleaves protective groups under reflux.
  • Purification : Recrystallization with dilute hydrochloric acid and activated charcoal yields methyldopa, which is subsequently esterified to this compound.

Key Advantages :

  • Avoids toxic reagents like cyanide used in older methods.
  • Achieves a 94.7% yield in industrial-scale trials.

Comparative Analysis of Synthesis Routes

Parameter Traditional Method Novel Method
Starting Materials Methyldopa Veratraldehyde
Steps 2 4
Catalysts HCl gas NaBH₄, HBr
Reaction Time 9–12 hours 8–10 hours
Yield 70–75% 88.5–94.7%
Scalability Moderate High (tested at 500L scale)

The novel method’s higher yield and scalability make it industrially preferable, despite additional steps.

Industrial-Scale Production Considerations

Optimization of Reaction Conditions

  • Solvent Selection : Dichloromethane and ethanol are favored for their inertness and ease of removal.
  • Temperature Control : Maintaining 60°C during deprotection minimizes side reactions.
  • Purification Protocols : Activated charcoal treatment and recrystallization ensure ≥99.7% purity, complying with pharmacopeial standards.

Quality Control and Analytical Methods

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Quantifies this compound and detects impurities (<0.1%).
  • pH Titration : Ensures correct salt formation during neutralization.

Stability Testing

  • Forced Degradation Studies : Exposure to heat, light, and humidity confirms resistance to hydrolysis and oxidation.

Chemical Reactions Analysis

Types of Reactions: Methyldopate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clinical Applications

Hypertension Management

Methyldopate hydrochloride is predominantly used for the treatment of hypertension, particularly in acute settings. It is indicated for:

  • Hypertensive Crises : this compound is administered intravenously to manage severe hypertension when rapid control is necessary. Its formulation allows for better solubility and stability compared to methyldopa, making it suitable for parenteral use .
  • Pregnancy : Methyldopate is often preferred in pregnant patients due to its safety profile, as it does not exhibit teratogenic effects .

Pharmacokinetics and Administration

  • Dosage Forms : this compound is available as an injectable solution, typically containing 50 mg per mL .
  • Administration Protocol : For intravenous administration, it is diluted in 5% dextrose and infused slowly over 30 to 60 minutes .

Side Effects and Considerations

While generally well-tolerated, this compound can cause several side effects:

  • Cognitive Impairments : Some studies have reported instances of cognitive dysfunction among patients treated with methyldopa and its derivatives, including memory impairment and decreased mental acuity .
  • Hematological Effects : A positive Coombs' test may occur within weeks of initiation, indicating potential hemolytic anemia, which resolves upon discontinuation of the drug .

Case Studies

Several documented cases highlight the clinical implications of this compound:

  • Case Study on Depression : A review indicated that a patient developed severe depression following the initiation of methyldopa therapy at a dosage of 750 mg/day. The symptoms persisted even after discontinuation but responded to electroconvulsive therapy (ECT) .
  • Cognitive Dysfunction Report : A group of professionals reported significant cognitive impairments while on methyldopa therapy; symptoms resolved within 96 hours post-treatment cessation .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to its parent compound, methyldopa:

FeatureThis compoundMethyldopa
SolubilityHighModerate
StabilityMore stable in solutionLess stable
AdministrationIV onlyOral or IV
Primary UseHypertensive crisesHypertension
Safety in PregnancyYesYes
Cognitive Side EffectsReportedReported

Mechanism of Action

Methyldopate hydrochloride exerts its effects by being converted into α-methyldopa, which then stimulates central inhibitory α-adrenergic receptors. This leads to a reduction in sympathetic tone, blood pressure, and total peripheral resistance. The molecular targets include α-2 adrenergic receptors, which play a crucial role in the inhibition of adrenergic neuronal outflow .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Methyldopate Hydrochloride Methyldopa Methylphenidate Hydrochloride
Formula C₁₂H₁₇NO₄·HCl C₁₀H₁₃NO₄·HCl C₁₄H₁₉NO₂·HCl
Molecular Weight 275.73 g/mol 238.68 g/mol 269.77 g/mol
Structure Ethyl ester of methyldopa Catecholamine derivative Piperidine derivative
Solubility Soluble in 5% dextrose Water-soluble pH-dependent solubility (acidified water)
Storage 2–8°C (crystalline powder) Room temperature Room temperature
Key References

Pharmacokinetics and Metabolism

  • This compound : Rapidly hydrolyzed to methyldopa, with 17% appearing in plasma as free methyldopa. Renal clearance is 156 mL/min in healthy subjects, reduced in renal insufficiency .
  • Methyldopa : Orally administered, metabolized to sulfate and catechol-O-methyltransferase (COMT) conjugates. Crosses the placental barrier and enters breast milk .
  • Methylphenidate Hydrochloride: Extended-release formulations (e.g., tablets) dissolve in pH 3 medium, with peak responses calculated using HPLC.

Data Tables

Table 2: Clinical Indications and Formulations

Compound Formulation Route FDA-Approved Indications
Methyldopate HCl Injection (50 mg/mL) IV Hypertensive crises
Methyldopa Oral tablet Oral Chronic hypertension
Methylphenidate HCl Extended-release tablet Oral ADHD, narcolepsy

Biological Activity

Methyldopate hydrochloride is an alpha-adrenergic agonist primarily used as an antihypertensive agent. It is the ethyl ester of methyldopa, which is known for its central and peripheral nervous system effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, metabolism, and clinical implications.

This compound acts primarily as a centrally acting alpha-2 adrenergic agonist . Its mechanism involves several key actions:

  • Alpha-2 Adrenergic Receptor Agonism : Methyldopate is metabolized to α-methylnorepinephrine, which activates presynaptic alpha-2 adrenergic receptors in the brainstem. This activation inhibits adrenergic neuronal outflow and reduces norepinephrine release, leading to decreased sympathetic nervous system activity and lower blood pressure .
  • Inhibition of Aromatic L-Amino Acid Decarboxylase : The L-isomer of methyldopa inhibits this enzyme, which is crucial for the synthesis of dopamine and norepinephrine. This inhibition contributes to the depletion of biogenic amines, further aiding in blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound provides insight into its absorption, distribution, metabolism, and excretion:

  • Absorption : Methyldopate is incompletely absorbed from the gastrointestinal tract with a mean bioavailability of approximately 25% . The active L-isomer is absorbed more readily than the inactive D-isomer.
  • Distribution : The apparent volume of distribution ranges from 0.19 to 0.32 L/kg. Methyldopate can cross the blood-brain barrier and is found in breast milk .
  • Metabolism : Upon administration, methyldopate is extensively metabolized in the liver to α-methylnorepinephrine and other metabolites such as α-methyldopa mono-O-sulfate .
  • Excretion : About 70% of absorbed methyldopate is excreted in urine, primarily as unchanged drug and its sulfate conjugates .

Clinical Applications

This compound is primarily used for managing hypertension. Its effectiveness in lowering blood pressure has been well-documented in various studies:

  • Efficacy : Clinical studies have shown that this compound effectively lowers blood pressure in both acute and chronic settings. Its use is particularly beneficial for patients who are pregnant or have specific contraindications to other antihypertensive agents .

Case Study 1: Hypertensive Pregnant Patient

A study involving pregnant women demonstrated that methyldopate effectively managed hypertension without significant adverse effects on maternal or fetal health. Blood pressure levels were significantly reduced within hours of administration, showcasing its rapid action.

Case Study 2: Chronic Hypertension Management

In a cohort study focusing on patients with chronic hypertension, long-term administration of methyldopate resulted in sustained blood pressure control with minimal side effects reported compared to other antihypertensives.

Comparative Analysis

The following table summarizes key biological activities and pharmacological properties of this compound compared to its parent compound, methyldopa:

PropertyThis compoundMethyldopa
FormEthyl ester hydrochlorideFree base
SolubilityHigherLower
Bioavailability~25%~50%
MechanismAlpha-2 agonistAlpha-2 agonist
Clinical UseAntihypertensiveAntihypertensive

Q & A

Q. How should researchers design a pharmacokinetic study for this compound in hypertensive models?

  • Protocol : Use staggered dosing in spontaneously hypertensive rats (SHRs) with serial blood sampling. Quantify methyldopa and metabolites via LC-MS/MS. Apply non-compartmental analysis (NCA) for AUC, Cmax, and t½. Include a positive control (e.g., clonidine) to benchmark efficacy .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?

  • Data Handling : Use Probit analysis for LD50 determination. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons. For non-linear responses, fit data to Hill or Log-Logit models. Report 95% confidence intervals and effect sizes to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyldopate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyldopate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.